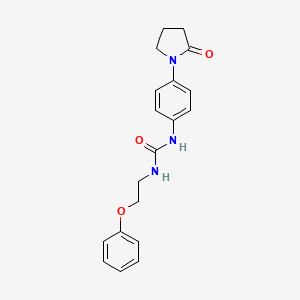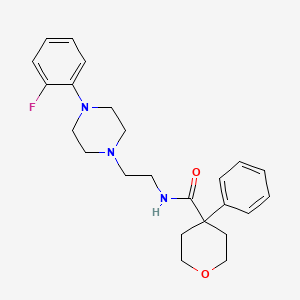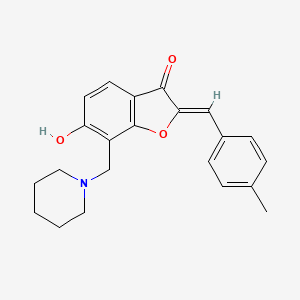![molecular formula C26H27ClN2O6 B2797678 7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893345-04-5](/img/structure/B2797678.png)
7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C26H27ClN2O6 and its molecular weight is 498.96. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photoluminescent Materials
Research has highlighted the use of related compounds in photoluminescent materials. For instance, a study by Beyerlein and Tieke (2000) described π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units, which exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and film-forming properties (Beyerlein & Tieke, 2000). Similarly, Zhang and Tieke (2008) synthesized highly luminescent polymers with pyrrolo[3,4-c]pyrrole-1,4-dione units, demonstrating significant potential for optical applications (Zhang & Tieke, 2008).
Crystal Structure Analysis
The structural properties of similar compounds have been a subject of study. Fujii et al. (2002) analyzed the crystal structure of a compound with a similar pyrrolo[3,4-c]pyrrole-1,4-dione system, providing insights into the effects of large substituents on molecular structure (Fujii et al., 2002).
Synthetic Applications
The compound's analogs have been used in various synthetic processes. For example, Vydzhak and Panchishyn (2010) discussed the synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which highlights the versatility of these compounds in creating a range of derivatives (Vydzhak & Panchishyn, 2010). Dmitriev et al. (2014) described the spiro heterocyclization of 1H-pyrrole-2,3-diones, further showcasing the chemical reactivity and potential applications of these compounds in complex organic syntheses (Dmitriev, Silaichev, & Maslivets, 2014).
Electronic and Optical Properties
Research into the electronic and optical properties of related compounds has been significant. Gendron et al. (2014) explored the synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones, assessing their potential in photophysical applications due to their unique luminescence characteristics (Gendron et al., 2014).
Ambipolar Conductivity
The Diketopyrrolopyrrole (DPP)-based compounds have been studied for their potential in ambipolar conductivity. For example, a study by Gao et al. (2018) on DPP-based conjugated polymers revealed their high mobility and applicability in electronics, indicating the relevance of the core structure of these compounds in advanced material science (Gao et al., 2018).
特性
IUPAC Name |
7-chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O6/c1-32-20-6-3-5-17(24(20)33-2)22-21-23(30)18-15-16(27)7-8-19(18)35-25(21)26(31)29(22)10-4-9-28-11-13-34-14-12-28/h3,5-8,15,22H,4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKZBCAEEKEBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,4-dimethoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2797596.png)

![(E)-3-(2-chlorophenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2797600.png)
![2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2797602.png)
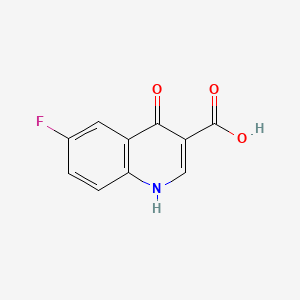
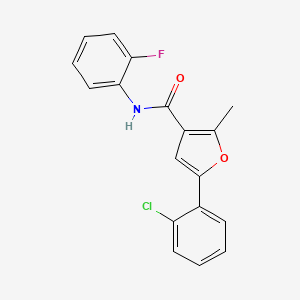
![(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2797606.png)
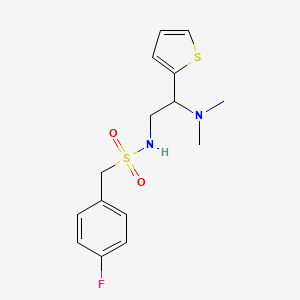
![4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2797608.png)
